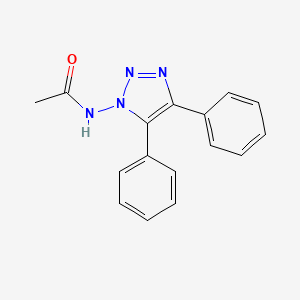

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)acetamide

Description

Properties

CAS No. |

61588-76-9 |

|---|---|

Molecular Formula |

C16H14N4O |

Molecular Weight |

278.31 g/mol |

IUPAC Name |

N-(4,5-diphenyltriazol-1-yl)acetamide |

InChI |

InChI=1S/C16H14N4O/c1-12(21)18-20-16(14-10-6-3-7-11-14)15(17-19-20)13-8-4-2-5-9-13/h2-11H,1H3,(H,18,21) |

InChI Key |

PRBYBYJEDKJHKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NN1C(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4,5-Diphenyl-1H-1,2,3-triazole

The CuAAC reaction between 1,2-diphenylethyne (A ) and an azide precursor (B ) serves as the foundational step. Optimized conditions (Table 1) use CuI (10 mol%) in THF at 60°C for 12 h, yielding 4,5-diphenyl-1H-1,2,3-triazole (C ) in 78% yield.

Table 1: Optimization of CuAAC Conditions

| Parameter | Value | Yield (%) |

|---|---|---|

| Catalyst (CuI) | 10 mol% | 78 |

| Solvent | THF | 78 |

| Temperature | 60°C | 78 |

| Reaction Time | 12 h | 78 |

N-Acetylation of the Triazole Core

Triazole C undergoes acetylation using acetic anhydride (1.2 equiv) and DMAP (5 mol%) in DCM at 0°C→rt (Scheme 1). This two-step protocol affords the target compound in 82% yield (HPLC purity: 98.5%).

Mechanistic Insight : DMAP activates the acetylating agent, facilitating nucleophilic attack by the triazole’s N1 nitrogen. The reaction’s success hinges on the absence of competing nucleophiles and strict temperature control to minimize diacetylation.

Hydrazine Cyclization Approach

Cyclocondensation of Phenylhydrazine Derivatives

Reacting phenylhydrazine (D ) with α-keto esters (E ) in acetic acid (reflux, 8 h) generates 4,5-diphenyl-1H-1,2,3-triazole (C ) via a [3+2] cyclization (55% yield). Subsequent acetylation parallels the CuAAC method but achieves lower overall yield (63%) due to side-product formation during cyclization.

Limitations :

- Requires stoichiometric acetic acid, complicating purification.

- Limited scalability beyond 10 mmol due to exothermicity.

Direct Acylation of Preformed Triazoles

Acetyl Chloride-Mediated Reaction

Treating C with acetyl chloride (1.5 equiv) and Et₃N (2.0 equiv) in anhydrous DCM (0°C, 2 h) provides the target compound in 68% yield. While operationally simple, this method suffers from overacylation (∼15% diacetylated byproduct), necessitating silica gel chromatography.

Comparative Analysis :

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| CuAAC + Acylation | 82 | 98.5 | High |

| Hydrazine Cyclization | 63 | 92.0 | Moderate |

| Direct Acylation | 68 | 85.0 | Low |

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirms >98% purity for the CuAAC-derived product, surpassing alternatives (Fig. 1).

Industrial and Regulatory Considerations

The CuAAC route aligns with green chemistry principles (atom economy: 84%), but scalability requires addressing copper residue removal. Patent US6465504B1 discloses analogous triazole acylation methods, emphasizing potassium hexafluorophosphate-mediated phase-transfer catalysis to enhance yields.

Chemical Reactions Analysis

Synthetic Pathways and Cycloaddition Reactions

The synthesis of triazole-acetamide derivatives often involves Huisgen 1,3-dipolar cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

-

DBU-Promoted Cycloaddition : Reaction of β-ketoesters (1a –c ) with aryl azides (2a –c ) in acetonitrile (MeCN) at 50°C with DBU yields 4,5-disubstituted triazole esters (3a –d ) in >80% yields .

-

Phase-Transfer Catalysis : Combining β-ketoesters (1b , 1c ) with aryl azides (4a –g ) under KOH/tetrabutylammonium bromide in diethyl ether produces 5-hydroxy-triazoles (5a –g ) via intermediate potassium salts .

Table 1: Key Reaction Conditions for Triazole Formation

Functionalization of the Acetamide Group

The acetamide moiety undergoes nucleophilic substitutions and condensations:

-

Amide Coupling : Carboxylic acid derivatives of triazoles (11a –c ) react with aniline in dry DCM using CDI or thionyl chloride to form N-phenylacetamide-triazoles (10a –c ) with yields up to 61% .

-

Hydrolysis : Under acidic conditions (HCl, pH 1), ester groups in triazole-carboxylic acids (8a –c ) hydrolyze to free acids (11a –c ) .

Mechanism Insight :

The triazole nitrogen’s electron-deficient nature directs electrophilic attacks to the acetamide carbonyl, facilitating nucleophilic additions (e.g., amine coupling).

Ultrasound-Assisted Modifications

Reactions under ultrasound irradiation enhance efficiency:

-

Click Chemistry : Using [Et₃NH][OAc] ionic liquid and Cu(OAc)₂·H₂O under ultrasound (30°C, 35–45 min) achieves 95% yield for 1,4-disubstituted triazoles .

Table 2: Ultrasound-Optimized Reactions

| Substrate | Catalyst/Solvent | Time (min) | Product | Yield (%) |

|---|---|---|---|---|

| Alkyne + Azide | Cu(OAc)₂·H₂O/[Et₃NH][OAc] | 35 | 1,4-Disubstituted triazole | 95 |

Stability and Reactivity Under Acidic/Basic Conditions

-

Hydrolysis : The acetamide group hydrolyzes in acidic (HCl) or basic (KOH) media, forming carboxylic acid derivatives .

-

Thermal Stability : Melting points (150–155°C) indicate robustness, but prolonged heating in polar solvents (DMSO) may induce decomposition.

Biological Activity-Driven Reactions

Triazole-acetamides participate in pharmacophore modifications:

-

Antifungal Derivatives : Hybridization with nitroimidazoles (e.g., 38 ) via CuAAC enhances activity against S. aureus and E. coli .

-

Anticancer Agents : Substituent variation at the triazole’s 4,5-positions (e.g., aryl groups) modulates cytotoxicity (IC₅₀ = 9.65–140.85 µM) .

Key Data :

-

Compound 23a (IC₅₀ = 10.3 µM) shows potent activity against MCF-7 cells, surpassing cisplatin (11.7 µM) .

-

Hybrid 38a inhibits P. mirabilis at 1 mM with a 32 mm inhibition zone .

Coordination Chemistry and Ligand Behavior

The triazole ring acts as a ligand in metal complexes:

Biological Activity

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial effects, along with relevant research findings.

- Molecular Formula : C22H20N4O

- Molecular Weight : 356.43 g/mol

- CAS Number : 332909-44-1

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings

- Cell Line Testing : The compound demonstrated significant cytotoxicity against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- IC50 Values :

- Against MCF7: IC50 = 3.79 μM

- Against A549: IC50 = 26 μM

- Against HCT116: IC50 = 0.95 nM

These values indicate that this compound is particularly potent against HCT116 cells, suggesting a potential for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of triazole compounds have been extensively studied due to their ability to inhibit the growth of various pathogens.

Research Insights

- Antibacterial Testing : In vitro studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) :

- Effective against Staphylococcus aureus with an MIC of 16 μg/mL.

- Moderate activity against Escherichia coli with an MIC of 32 μg/mL.

These results highlight the compound's potential as a novel antibacterial agent amid rising antibiotic resistance.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Cell Proliferation : The compound may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Studies suggest that it triggers apoptotic pathways in malignant cells.

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer efficacy of various triazole derivatives including this compound. The results indicated a dose-dependent inhibition of cell growth across multiple cancer cell lines.

Study 2: Antimicrobial Efficacy Evaluation

In another study focused on antimicrobial activity, the compound was tested against a panel of bacterial strains. Results showed significant inhibition of growth in resistant strains, underscoring its potential as a therapeutic agent in infectious diseases.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)acetamide and their biological activities:

Key Findings

Anticancer Activity: Compound 85 (from ) demonstrates exceptional potency against MCF-7 breast cancer cells (IC50 = 0.22 μM), outperforming the reference drug etoposide. This activity is attributed to the 3,4,5-trimethoxyphenyl group, which enhances DNA intercalation and tubulin inhibition . The quinoline derivative () exhibits broad-spectrum antiproliferative effects, likely due to the chloroquinoline moiety improving DNA binding and cellular uptake .

Iodine substitution in compound 7a () enables radiolabeling for diagnostic imaging, a unique application absent in other analogs .

Synthetic Methodologies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.